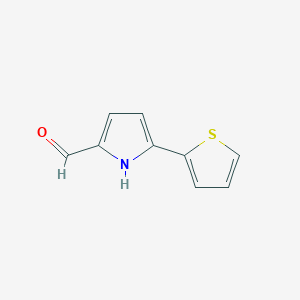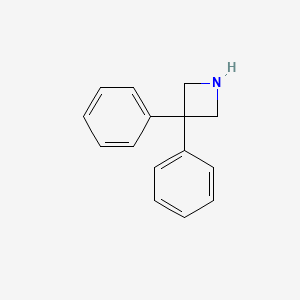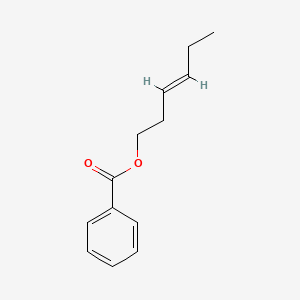
(4S)-4-(hydroxymethyl)azetidin-2-one
描述
Azetidin-2-one, a four-membered cyclic lactam (β-lactam) skeleton, has been recognized as a useful building block for the synthesis of a large number of organic molecules . It is used in the synthesis of a variety of β-lactam antibiotics . The strain energy associated with it is exploited in the synthesis of these molecules .
Synthesis Analysis
Azetidin-2-ones have been synthesized using enantiomerically pure β-lactams as versatile intermediates for the synthesis of aromatic β-amino acids and their derivatives, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers . The development of methodologies based on the β-lactam nucleus is now referred to as the β-lactam synthon methods . The synthesis of azetidin-2-ones with a completely heterogeneous catalysis has also been reported .Molecular Structure Analysis
Azetidin-2-one is a four-membered cyclic lactam (β-lactam) skeleton . It is used as a building block for the synthesis of a large number of organic molecules .Chemical Reactions Analysis
The selective bond cleavage of the strained ring of azetidin-2-ones, coupled with further interesting transformation, renders this molecule as a powerful building block . This provides access to diverse structural types of synthetic target molecules lacking a β-lactam ring structure .Physical And Chemical Properties Analysis
The absolute configuration of a relatively large and conformationally flexible chiral compound, 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one, has been determined using Vibrational Circular Dichroism (VCD) spectroscopy, Optical Rotation Dispersion (ORD), and Electronic Circular Dichroism (ECD) .作用机制
The mechanism of action of (4S)-4-(hydroxymethyl)azetidin-2-one involves its ability to inhibit the activity of enzymes by binding to their active sites. This compound forms a covalent bond with the enzyme's active site, leading to the inhibition of its activity. This inhibition can have various effects on cellular processes, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using (4S)-4-(hydroxymethyl)azetidin-2-one in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. Additionally, its unique chemical structure and potential applications in drug discovery and development make it a promising candidate for various scientific studies. However, the use of toxic and hazardous chemicals during the synthesis process can pose a significant risk to researchers, making it crucial to follow safety protocols.
未来方向
There are several future directions for the study of (4S)-4-(hydroxymethyl)azetidin-2-one, including its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory diseases. Additionally, further research is needed to understand its mechanisms of action and identify potential targets for therapeutic intervention. The development of novel this compound derivatives with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in scientific research, particularly in drug discovery and development. Its unique chemical structure and ability to inhibit the activity of enzymes make it a promising candidate for various studies. However, the use of toxic and hazardous chemicals during the synthesis process poses a significant risk to researchers, making it crucial to follow safety protocols. Further research is needed to understand its mechanisms of action and identify potential targets for therapeutic intervention.
科学研究应用
(4S)-4-(hydroxymethyl)azetidin-2-one has several potential applications in scientific research, particularly in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases, which are essential for several cellular processes. This compound has also been found to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
(4S)-4-(hydroxymethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449926 | |
| Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72776-07-9 | |
| Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzene, 2,4-dimethyl-1-[(3-methylphenyl)methyl]-](/img/structure/B3056529.png)







![Acetic acid, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B3056542.png)

![{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B3056545.png)